molecular formula C8H10N4O3S B2630309 N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 1010929-95-9

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B2630309
CAS No.: 1010929-95-9
M. Wt: 242.25
InChI Key: YPBFBTXFVPBLSO-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide: is a chemical compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms, and a sulfonamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-aminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity. The reaction conditions may be optimized to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring’s ability to emit fluorescence.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The benzoxadiazole ring can interact with biological molecules, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)acetamide
  • 4-(2-aminoethyl)benzenesulfonamide

Uniqueness: N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both the benzoxadiazole ring and the sulfonamide group. This combination imparts distinct chemical and physical properties, such as fluorescence and the ability to form strong hydrogen bonds. These properties make it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3S/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFBTXFVPBLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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